

# NMR-Guided Isolation of Carabron: Application Notes and Protocols for Drug Discovery

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## Compound of Interest

Compound Name: Carabron

Cat. No.: B157551

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These application notes provide a comprehensive overview and detailed protocols for the Nuclear Magnetic Resonance (NMR)-guided isolation of carabranolides, a class of sesquiterpene lactones inclusive of the specific compound **Carabron**, from the medicinal plant *Carpesium abrotanoides* L. The characteristic NMR signals of the carabranolide scaffold serve as a powerful tool for efficiently tracking and isolating these potentially therapeutic compounds from complex plant extracts.

## Introduction to Carabron and NMR-Guided Isolation

**Carabron** belongs to the carabranolide class of sesquiterpene lactones, which are natural products isolated from *Carpesium abrotanoides* L.[1][2][3]. These compounds are of significant interest due to their anti-inflammatory properties[1][2]. The NMR-guided isolation strategy leverages the unique and highly characteristic signals of the cyclopropane moiety present in the carabranolide skeleton. Specifically, the easily identifiable proton ( $^1\text{H}$ ) NMR signals of two methine groups at approximately 0.34 and 0.44 ppm, and the carbon ( $^{13}\text{C}$ ) NMR signal of a quaternary carbon at around 17.1 ppm, act as spectroscopic handles to monitor the presence and concentration of these target compounds throughout the fractionation process. This approach significantly streamlines the isolation of novel and known carabranolides for further biological evaluation.

## Data Presentation: NMR Spectroscopic Data for a Representative Carabranolide

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a representative carabranolide isolated from *Carpesium abrotanoides*, as reported in the literature. This data is crucial for the identification of the carabranolide scaffold during the isolation process.

Table 1:  $^1\text{H}$  NMR Data for a Representative Carabranolide (Compound 1 from Fu et al., 2024)

Position	$\delta\text{H}$ (ppm), Multiplicity (J in Hz)
1	0.44, td (7.2, 4.1)
5	0.34, ddd (9.1, 7.0, 4.1)
13a	5.56, d (2.5)
13b	6.24, d (2.5)
14	1.06, s
15	1.21, d (6.2)

Note: This table presents key diagnostic signals. For a complete dataset, refer to the source literature.

Table 2: Characteristic  $^{13}\text{C}$  NMR Data for the Carabranolide Scaffold

Position	$\delta\text{C}$ (ppm)
10	~17.1

Note: The quaternary carbon at position 10 is a key indicator of the carabranolide skeleton in  $^{13}\text{C}$  NMR spectra.

## Experimental Protocols

The following protocols are detailed methodologies for the NMR-guided isolation of **carabron** and related carabranolides from *Carpesium abrotanoides*.

## Protocol 1: Extraction of Plant Material

- Plant Material: Use the dried and powdered fruits of *Carpesium abrotanoides*.
- Extraction Solvent: 95% Ethanol (EtOH).
- Procedure:
  1. Macerate the powdered plant material in 95% EtOH at room temperature.
  2. Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.
  3. Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

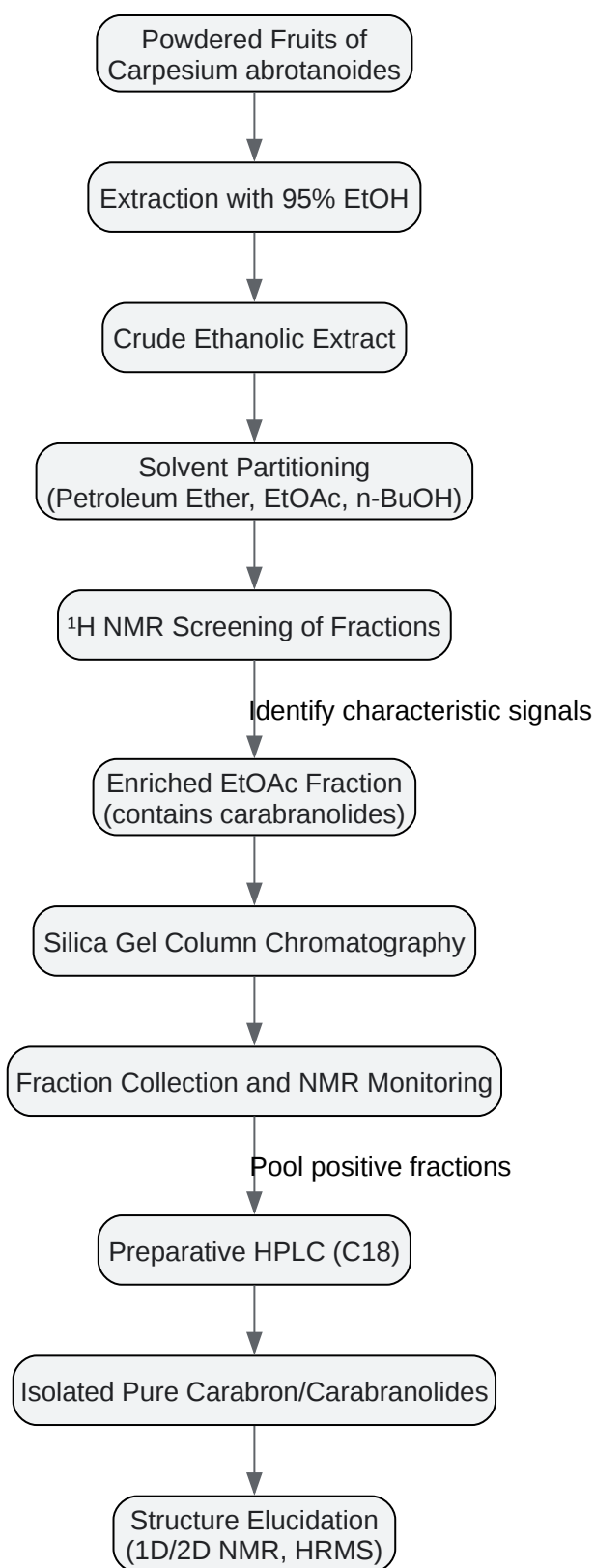
## Protocol 2: NMR-Guided Fractionation and Isolation

- Initial Fractionation:
  1. Suspend the crude ethanolic extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  2. Acquire a  $^1\text{H}$  NMR spectrum of each fraction.
  3. Identify the fraction(s) containing the characteristic signals of the carabranolide cyclopropane moiety (methine protons at  $\sim 0.34$  and  $\sim 0.44$  ppm). The EtOAc fraction is typically enriched with these compounds.
- Column Chromatography of the Bioactive Fraction:
  1. Subject the enriched fraction (e.g., EtOAc fraction) to column chromatography on a silica gel column.
  2. Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether to ethyl acetate).

3. Collect fractions and monitor them by thin-layer chromatography (TLC).
  4. Acquire  $^1\text{H}$  NMR spectra of the collected fractions to track the carabranolide signals.
- Further Purification using Preparative HPLC:
    1. Pool the fractions containing the target compounds based on their NMR and TLC profiles.
    2. Subject the pooled fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column.
    3. Use a suitable mobile phase, such as a gradient of methanol and water, to achieve separation of individual compounds.
    4. Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure carabranolides.
  - Structure Elucidation:
    1. For each isolated pure compound, perform comprehensive spectroscopic analysis, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm its structure.

## Visualizations

## Experimental Workflow

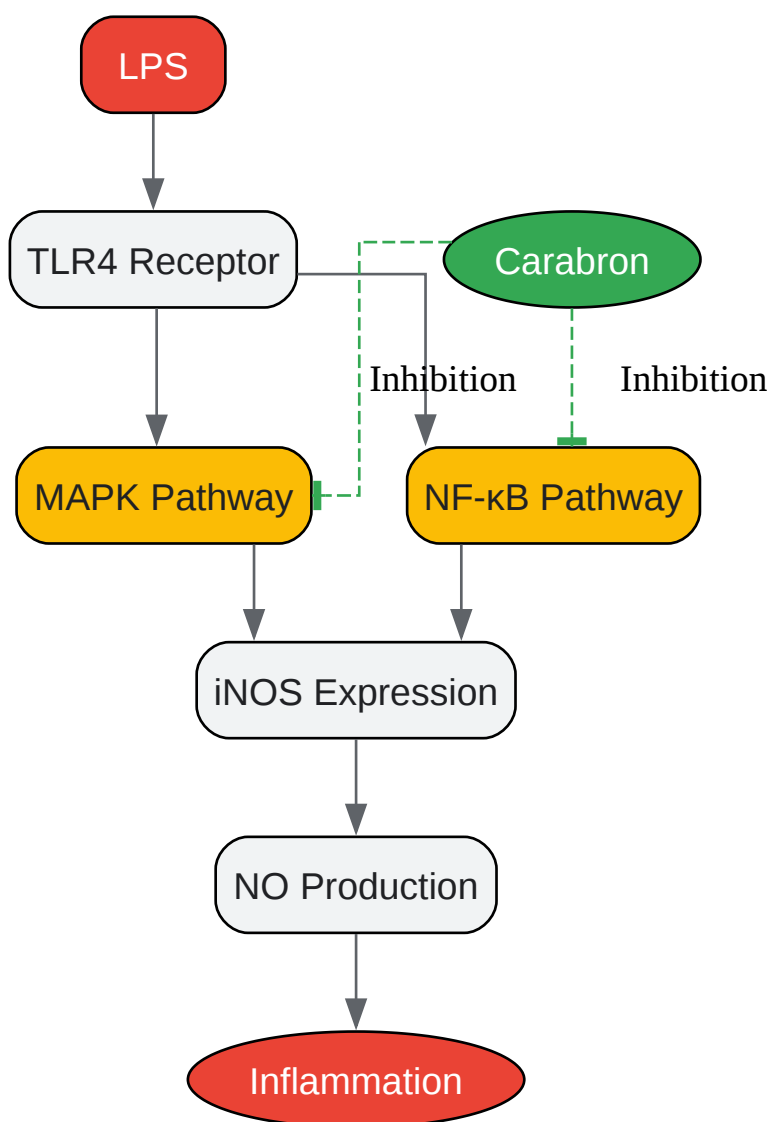


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Caption: NMR-guided isolation workflow for **Carabron**.

## Proposed Anti-inflammatory Signaling Pathway

Some carabranolides have been shown to exhibit anti-inflammatory effects by modulating the NF- $\kappa$ B and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS).



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Caption: Inhibition of inflammatory pathways by **Carabron**.

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